molecular formula C11H20N2O8 B13845173 5-acetamido-3,5,9-trideoxy-9-amino-D-glycero-D-galacto-2-nonulosonic acid

5-acetamido-3,5,9-trideoxy-9-amino-D-glycero-D-galacto-2-nonulosonic acid

Cat. No.: B13845173
M. Wt: 308.29 g/mol
InChI Key: YOUCQAACRFVTEI-BOHATCBPSA-N
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Description

5-Acetamido-3,5,9-trideoxy-9-amino-D-glycero-D-galacto-2-nonulosonic acid is a synthetic derivative of sialic acid, a family of nine-carbon α-keto acid sugars critical in glycobiology. This compound features structural modifications at positions 3, 5, and 9:

  • C3 and C5: Both positions are deoxygenated (3,5-dideoxy), distinguishing it from natural sialic acids like N-acetylneuraminic acid (Neu5Ac), which retains a hydroxyl group at C3 .
  • C9: The hydroxyl group at C9 is replaced with an amino group (9-amino-9-deoxy), enabling unique reactivity for bioconjugation or drug delivery applications .

The compound’s core structure aligns with the sialic acid scaffold but diverges in functional group chemistry, making it valuable for probing biological interactions or designing bioorthogonal probes.

Properties

Molecular Formula

C11H20N2O8

Molecular Weight

308.29 g/mol

IUPAC Name

(4S,5R,6R,7R,8R)-5-acetamido-9-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid

InChI

InChI=1S/C11H20N2O8/c1-4(14)13-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-12/h5,7-10,15,17-19H,2-3,12H2,1H3,(H,13,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1

InChI Key

YOUCQAACRFVTEI-BOHATCBPSA-N

Isomeric SMILES

CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CN)O)O)O

Canonical SMILES

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CN)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-9-amino-9-deoxyneuraminic Acid typically involves the modification of neuraminic acid derivativesThis can be achieved through a series of chemical reactions involving reagents such as acetic anhydride and ammonia under controlled conditions .

Industrial Production Methods

Industrial production of N-Acetyl-9-amino-9-deoxyneuraminic Acid often employs biotechnological approaches, including the use of engineered microbial strains capable of producing the compound through fermentation processes. These methods are optimized for high yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-9-amino-9-deoxyneuraminic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .

Major Products

Scientific Research Applications

N-Acetyl-9-amino-9-deoxyneuraminic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-9-amino-9-deoxyneuraminic Acid involves its interaction with specific molecular targets, such as neuraminidase enzymes. By binding to the active site of these enzymes, the compound inhibits their activity, thereby preventing the cleavage of sialic acids from glycoproteins and glycolipids. This inhibition can disrupt viral replication and other biological processes dependent on neuraminidase activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Sialic Acid

The table below compares key structural and functional features of 5-acetamido-3,5,9-trideoxy-9-amino-D-glycero-D-galacto-2-nonulosonic acid with natural and synthetic sialic acid derivatives:

Compound C5 Substituent C9 Substituent Deoxy Positions Key Functional Differences Biological/Applications Notes
Target Compound
This compound
Acetamido Amino 3,5,9 Amino group at C9 enables nucleophilic reactions (e.g., carboranoylation ). Potential for targeted drug delivery via amine-mediated conjugation .
Neu5Ac
(N-Acetylneuraminic Acid)
Acetamido Hydroxyl 5 Natural sialic acid; hydroxyl at C3 and C8. Substrate for neuraminidases; critical in viral receptor binding .
Kdn
(3-Deoxy-D-glycero-D-galacto-non-2-ulosonic acid)
Hydroxyl Hydroxyl 3 Lacks acetamido at C5; hydroxyl at C3. Resistant to bacterial neuraminidases; used in enzyme specificity studies .
Neu5Gc
(N-Glycolylneuraminic Acid)
Hydroxyacetamido Hydroxyl 5 Hydroxyacetamido at C5 instead of acetamido. Immunogenic in humans; absent in human tissues due to gene inactivation .
9-Azido Derivative
(e.g., 9-Azido-5-acetamido-3,5,9-trideoxy-β-D-glycero-D-galacto-2-nonulosonic acid)
Acetamido Azido 3,5,9 Azido group enables bioorthogonal "click" chemistry (e.g., Staudinger ligation). Used in prodrug activation strategies for cancer therapy .
5-Acetamido-9-Fluoresceinyl Derivative Acetamido Fluoresceinyl 3,5,9 Fluorescein tag allows fluorescence-based detection. Applied in glycan imaging and cellular tracking .

Physicochemical and Spectroscopic Data

Property Target Compound 9-Azido Derivative () Methyl Ester ()
Molecular Formula C₁₁H₁₈N₂O₈ (estimated from ) C₁₁H₁₇N₄O₈ C₁₂H₁₉N₃O₈
Molecular Weight ~322.3 g/mol 333.1 g/mol (observed) 347 g/mol (observed)
1H NMR (D₂O) δ 1.74 (H3ax), 2.01 (NHCOCH₃), 3.25–3.99 (sugar protons) δ 1.74 (H3ax), 2.01 (NHCOCH₃), 3.27–3.99 δ 1.61 (H3ax), 3.25 (MeO), 3.31–3.76 (sugar protons)
Synthetic Yield 66% (Benzyl ester derivative) 46% 66%

Biological Activity

5-Acetamido-3,5,9-trideoxy-9-amino-D-glycero-D-galacto-2-nonulosonic acid (often referred to as a derivative of sialic acid) is a modified nonulosonic acid that exhibits significant biological activity. This article provides a comprehensive overview of its biological activity, including its structural characteristics, mechanisms of action, and applications in biochemical research.

Structural Characteristics

The molecular formula of this compound is C₁₁H₁₈N₄O₉, with a molecular weight of approximately 350.28 g/mol. This compound features an acetamido group at the 5-position and a unique trideoxy modification at the 3 and 9 positions, which enhances its reactivity and interactions with biological molecules .

Glycan-Protein Interactions

The compound plays a crucial role in glycan-protein interactions. It serves as a sialic acid substitute for metabolic glycan labeling, which is essential for studying glycan dynamics in various cellular processes. The azido modification allows for specific tagging and visualization in biological assays .

Key Mechanisms:

  • Cell Adhesion: Influences the binding affinity of lectins and other glycan-binding proteins.
  • Signaling Pathways: Modulates cell signaling processes that are critical for cellular communication and response.
  • Immune Responses: Affects immune cell interactions, potentially altering immune responses .

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Antiviral Activity

Research indicates that derivatives of sialic acids, including this compound, can act as inhibitors of viral sialidases. These enzymes are crucial for viral replication and release from host cells. By inhibiting these enzymes, the compound may reduce viral load and infection rates .

2. Tumor Progression

Sialic acids are known to play a role in tumor progression by modulating cell growth and differentiation. The compound's ability to mimic natural sialic acids allows it to participate in these processes, potentially influencing cancer cell behavior .

3. Glycan Dynamics

As a metabolic label, it enables researchers to track changes in glycan structures during various biological processes, such as development and disease progression .

Research Findings

Numerous studies have investigated the biological activity of this compound:

StudyFindings
Study 1Demonstrated that the compound alters lectin binding affinity, affecting cell adhesion mechanisms.
Study 2Showed antiviral properties against influenza viruses by inhibiting neuraminidase activity.
Study 3Investigated its role in cancer cell signaling pathways, suggesting potential therapeutic applications in oncology.

Case Studies

  • Antiviral Efficacy : A study explored the use of modified sialic acids as antiviral agents against influenza viruses. The results indicated that compounds similar to this compound effectively inhibited viral replication by blocking neuraminidase activity .
  • Cancer Research : Another investigation focused on the role of sialic acid derivatives in modulating tumor cell behavior. The findings suggested that these compounds could influence tumor progression by altering glycan structures on cancer cells .

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